3-Chloro-6,8-dimethylquinolin-4-amine
Description
3-Chloro-6,8-dimethylquinolin-4-amine is a quinoline derivative characterized by a chlorine atom at position 3, methyl groups at positions 6 and 8, and an amine substituent at position 2. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Properties
CAS No. |
1208941-89-2 |
|---|---|
Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.673 |
IUPAC Name |
3-chloro-6,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-7(2)11-8(4-6)10(13)9(12)5-14-11/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
BVELPBAYNKLZTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)N)C |
Synonyms |
4-Amino-3-chloro-6,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Position and Electronic Effects: Chlorine at position 3 (as in the target compound) may influence electronic distribution differently compared to halogens at positions 6/8 (e.g., 6,8-dichloro analogs).
- Synthetic Accessibility: The one-step synthesis of 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine suggests that similar protocols (e.g., nucleophilic aromatic substitution) could apply to the target compound.
Functional Analog: 3-Chloro-6,8-dihydroxy-α-lapachone
This highlights the importance of chloro and hydroxyl groups in enhancing antimicrobial potency, suggesting that similar substituents in quinoline derivatives may confer bioactivity.
Heterocyclic Derivatives with Overlapping Substituents
Diethyl (3-Chloro-6,7-difluoro-1H-thiazolo[3,4-a]quinoxalin-1-ylidene) malonate
- Structure: Thiazoloquinoxaline core with 3-Cl, 6,7-diF substituents.
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